Pantoprazole dimer

概要

説明

Pantoprazole is a proton pump inhibitor (PPI) that decreases the amount of acid produced in the stomach . It is used to treat certain conditions in which there is too much acid in the stomach, such as erosive esophagitis or “heartburn” caused by gastroesophageal reflux disease (GERD) .

Synthesis Analysis

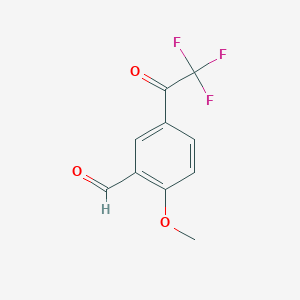

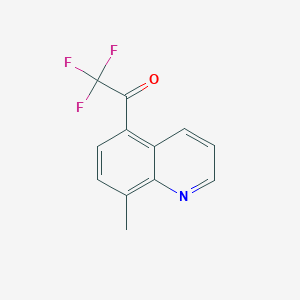

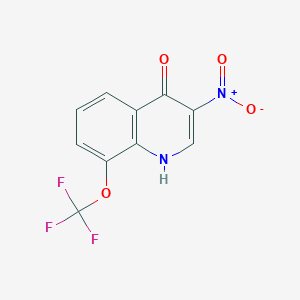

The synthesis of Pantoprazole involves the formation of a radical cation in the pH range of 5−8 . The difluoromethoxy group plays a crucial role in stabilizing the C-6 free radical, which is a prerequisite for the formation of the dimer byproduct . The synthesis of Pantoprazole RC E is reported using the benzidine rearrangement .

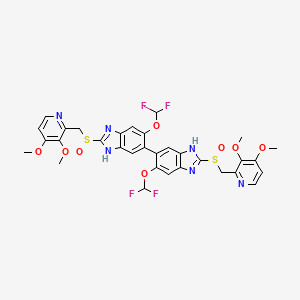

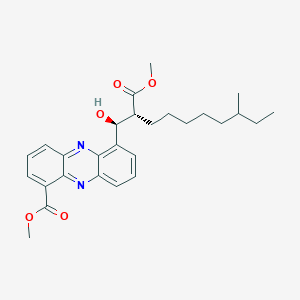

Molecular Structure Analysis

Pantoprazole is chemically known as 5-(difluoromethoxy)-2-[{(3,4-dimethoxypyridin-2-yl)methyl]sulfinyl]-1H-benzimidazole . The structure of Pantoprazole was confirmed through mass, IR, and NMR analyses .

Chemical Reactions Analysis

The oxidation of sulfide in the synthesis of Pantoprazole API has been reported for the first time . The formation of biaryls involves oxidative coupling of the aromatic rings using free-radical-forming .

Physical And Chemical Properties Analysis

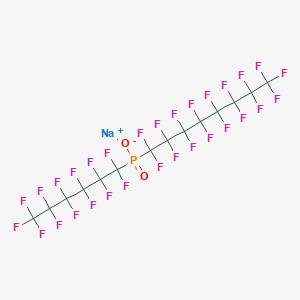

Pantoprazole is readily soluble in water and ethyl alcohol . The identification of Pantoprazole is confirmed by infrared absorption spectrophotometry, as well as by a positive reaction to the sodium ion .

科学的研究の応用

Proton Pump Inhibitor

Pantoprazole sodium, a substituted benzimidazole derivative, is an irreversible proton pump inhibitor . It’s primarily used for the treatment of duodenal ulcers, gastric ulcers, and gastroesophageal reflux disease (GERD) .

Impurity Control in Drug Synthesis

The monographs of European Pharmacopoeia (Ph. Eur.) and United States Pharmacopoeia (USP) specify six impurities, viz.; impurities A, B, C, D, E and F, respectively for its active pharmaceutical ingredient (API) . The identification and synthesis of all impurities except impurity E are well described in the literature .

Formation of Dimer Impurity E

The prospects to the formation and controlling of impurity E up to ≤0.03% in the synthesis of pantoprazole sodium sesquihydrate (PAN) were discussed in detail for the first time . The present work described the journey towards the successful development of an optimal preparation procedure of dimer impurity E .

Mechanism of Formation

The most plausible mechanism involved in the formation of impurity E has been proposed . A mechanism for the formation of pantoprazole related compound E (RC E) is proposed involving the formation of a radical cation in the pH range of 5−8 .

Safety And Hazards

将来の方向性

Pantoprazole is usually given for up to 8 weeks at a time while your esophagus heals . It is also used to treat Zollinger-Ellison syndrome and other conditions involving excess stomach acid . Pantoprazole doses should be slowly lowered, or tapered, before discontinuing as rapid discontinuation of PPIs such as Pantoprazole may cause a rebound effect and a short term increase in hypersecretion .

特性

IUPAC Name |

5-(difluoromethoxy)-6-[6-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-3H-benzimidazol-5-yl]-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H28F4N6O8S2/c1-45-23-5-7-37-21(27(23)47-3)13-51(43)31-39-17-9-15(25(49-29(33)34)11-19(17)41-31)16-10-18-20(12-26(16)50-30(35)36)42-32(40-18)52(44)14-22-28(48-4)24(46-2)6-8-38-22/h5-12,29-30H,13-14H2,1-4H3,(H,39,41)(H,40,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTDAWOKDELVUAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C(=C3)OC(F)F)C4=CC5=C(C=C4OC(F)F)N=C(N5)S(=O)CC6=NC=CC(=C6OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H28F4N6O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

764.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pantoprazole dimer | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

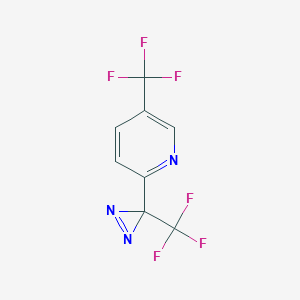

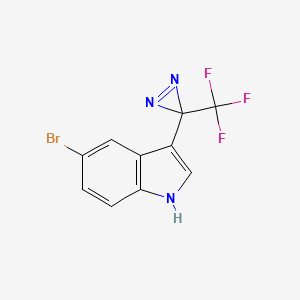

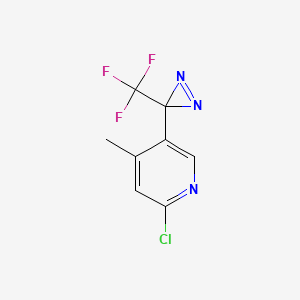

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrazol-1-yl}-acetic acid methyl ester](/img/structure/B1487254.png)

![3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1487257.png)

![1-{[(tert-Butoxycarbonyl)amino]methyl}-6-oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1487260.png)